Pentathionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

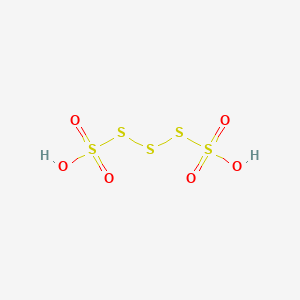

Pentathionic acid is a polythionic acid with the chemical formula H₂S₅O₆. It is part of a family of sulfur oxoacids that contain a chain of sulfur atoms. This compound is known for its unique structure, which includes five sulfur atoms linked together, making it an interesting subject of study in inorganic chemistry.

Métodos De Preparación

Pentathionic acid can be synthesized through several methods. One common method involves the reaction between hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) in an aqueous solution. This reaction produces a mixture of various sulfur oxyacids, including this compound . Another method involves the reaction of sulfur halides with bisulfite or thiosulfate ions. For example, sulfur dichloride (SCl₂) reacts with bisulfite (HSO₃⁻) to form this compound .

Análisis De Reacciones Químicas

Pentathionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Oxidation: this compound can be oxidized to form sulfuric acid (H₂SO₄) and other sulfur oxyacids.

Reduction: It can be reduced to form hydrogen sulfide (H₂S) and other lower sulfur oxyacids.

Substitution: this compound can react with halides to form sulfur halides and other sulfur-containing compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like hydrogen gas (H₂). The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pentathionic acid has several scientific research applications, particularly in the fields of chemistry and industry. One notable application is in the leaching of gold. Organic base polythionates, including this compound, are used as non-toxic alternatives to cyanide in gold leaching processes . This method is environmentally friendly and cost-effective, making it a valuable technique in the mining industry.

In addition, this compound is studied for its role in corrosion processes, particularly in the oil and gas industry. It is known to cause corrosion in stainless steel and other metals, leading to equipment degradation and maintenance challenges .

Mecanismo De Acción

The mechanism of action of pentathionic acid involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. Its molecular structure, with multiple sulfur atoms, allows it to participate in complex chemical processes. In gold leaching, for example, this compound forms stable complexes with gold ions, facilitating the extraction of gold from ores .

Comparación Con Compuestos Similares

Pentathionic acid is part of the polythionic acid family, which includes other compounds like trithionic acid (H₂S₃O₆) and tetrathionic acid (H₂S₄O₆). These compounds share similar structures, with varying numbers of sulfur atoms. this compound is unique due to its five sulfur atoms, which give it distinct chemical properties and reactivity.

Similar compounds include:

Trithionic acid (H₂S₃O₆): Contains three sulfur atoms.

Tetrathionic acid (H₂S₄O₆): Contains four sulfur atoms.

Hexathionic acid (H₂S₆O₆): Contains six sulfur atoms.

Each of these compounds has its own unique properties and applications, but this compound stands out for its specific use in gold leaching and its role in corrosion processes.

Actividad Biológica

Pentathionic acid (H₂S₅O₆) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, antioxidant, and therapeutic properties, particularly in relation to skin diseases and wound healing.

This compound is a polythionic acid formed from the oxidation of hydrogen sulfide (H₂S). It is known for its unique structure, which includes multiple sulfur atoms contributing to its chemical reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of H₂S with sulfur dioxide in the presence of water .

Antibacterial Activity

One of the most notable biological activities of this compound is its antibacterial effect . Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens. This activity is particularly relevant in the context of chronic wounds and skin infections where antibiotic resistance is a growing concern.

- Mechanism of Action : The antibacterial efficacy is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes. Studies have shown that this compound can inhibit the growth of multi-drug resistant bacteria, making it a potential candidate for treating chronic infections .

Antioxidant Properties

This compound also displays antioxidant activity , which contributes to its therapeutic potential. It helps in neutralizing free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in skin conditions characterized by inflammation and oxidative damage.

- Clinical Implications : The antioxidant effects have been linked to improved wound healing and skin regeneration. For instance, treatments incorporating this compound have shown promise in enhancing collagen deposition and promoting angiogenesis in compromised tissues .

Case Study 1: Vitiligo Treatment

A notable case study involved a 42-year-old male who self-treated vitiligo using sulfur powder and cucumber slices, which contained this compound. The treatment led to significant repigmentation and no recurrence over 21 years. The study highlighted the role of this compound's antibacterial properties and its potential influence on melanocyte function as key factors in the treatment's success .

Case Study 2: Wound Healing

In another clinical setting, patients with chronic hard-to-heal lesions were treated with balneotherapy using sulfurous thermal waters rich in H₂S, which converts into this compound. The study evaluated parameters such as microbial colonization and tissue integrity, finding that this compound significantly improved healing outcomes by reducing inflammation and promoting tissue regeneration .

Comparative Data Table

| Property | This compound | Hydrogen Sulfide (H₂S) | Other Sulfur Compounds |

|---|---|---|---|

| Antibacterial Activity | High | Moderate | Variable |

| Antioxidant Activity | High | Low | Moderate |

| Wound Healing Efficacy | Significant | Limited | Variable |

| Clinical Applications | Skin diseases | Cardiovascular issues | Various |

Propiedades

Número CAS |

14700-26-6 |

|---|---|

Fórmula molecular |

H2O6S5 |

Peso molecular |

258.3 g/mol |

InChI |

InChI=1S/H2O6S5/c1-10(2,3)8-7-9-11(4,5)6/h(H,1,2,3)(H,4,5,6) |

Clave InChI |

JEIULZGUODBGJK-UHFFFAOYSA-N |

SMILES canónico |

OS(=O)(=O)SSSS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.